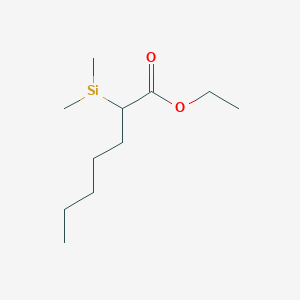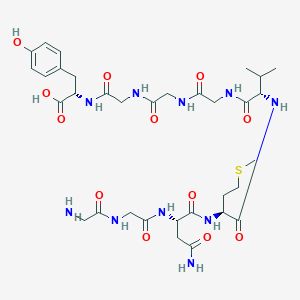
Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine is a complex peptide compound with a molecular mass of 810.8773 daltons . This compound is composed of multiple amino acids, including glycine, asparagine, methionine, valine, and tyrosine, arranged in a specific sequence. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers like water or triisopropylsilane.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted or modified using specific reagents, such as acylation or alkylation agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Acylation agents like acetic anhydride or alkylation agents like iodoacetamide.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptide with acylated or alkylated residues.
Scientific Research Applications
Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, folding, and stability.
Biology: Investigated for its potential role in cellular signaling and protein-protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cell growth, differentiation, or apoptosis. The exact molecular targets and pathways depend on the specific biological context and the structure of the peptide.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-asparaginyl-L-asparaginyl-L-glutaminyl-L-glutaminyl-L-asparaginyl-L-tyrosine
- Glycylglycyl-L-asparaginyl-L-asparaginyl-L-glutaminyl-L-glutaminyl-L-asparaginyl-L-tyrosine
Uniqueness
Glycylglycyl-L-asparaginyl-L-methionyl-L-valylglycylglycylglycyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of methionine and valine residues may contribute to its stability and interaction with biological targets, differentiating it from other similar peptides.
Properties
CAS No. |
625812-79-5 |
|---|---|
Molecular Formula |
C33H50N10O12S |
Molecular Weight |
810.9 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C33H50N10O12S/c1-17(2)29(43-30(51)20(8-9-56-3)42-31(52)21(11-23(35)45)40-27(49)15-36-24(46)12-34)32(53)39-14-26(48)37-13-25(47)38-16-28(50)41-22(33(54)55)10-18-4-6-19(44)7-5-18/h4-7,17,20-22,29,44H,8-16,34H2,1-3H3,(H2,35,45)(H,36,46)(H,37,48)(H,38,47)(H,39,53)(H,40,49)(H,41,50)(H,42,52)(H,43,51)(H,54,55)/t20-,21-,22-,29-/m0/s1 |
InChI Key |
SYOOQEKGZKSRPO-BNXGODSSSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



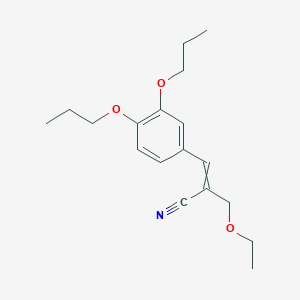

![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)
![N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide](/img/structure/B12587648.png)
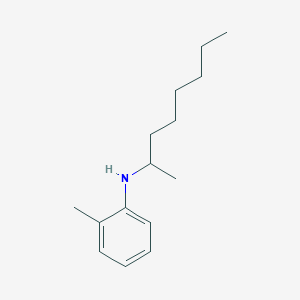
![5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine](/img/structure/B12587655.png)
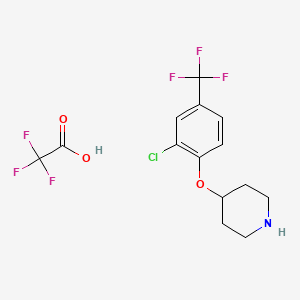

![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)
![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)
